molecular formula C10H15N3S B13331387 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13331387
M. Wt: 209.31 g/mol
InChI Key: TXYJQHVCKQEXGQ-UHFFFAOYSA-N
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Description

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound with a molecular formula of C10H15N3S and a molecular weight of 209.31 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group and a methylsulfanyl group attached to an imidazo[4,5-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable cyclopropyl ketone in the presence of a methylsulfanyl group donor . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[4,5-c]pyridine compounds .

Scientific Research Applications

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its combination of a cyclopropyl group and a methylsulfanyl group attached to the imidazo[4,5-c]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3S/c1-14-10(3-4-10)9-8-7(2-5-11-9)12-6-13-8/h6,9,11H,2-5H2,1H3,(H,12,13)

InChI Key

TXYJQHVCKQEXGQ-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC1)C2C3=C(CCN2)NC=N3

Origin of Product

United States

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